1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
Description
Properties
Molecular Formula |
C13H11Cl2N3O |
|---|---|
Molecular Weight |
296.15 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-4-1-5-11(12(10)15)18-13(19)17-8-9-3-2-6-16-7-9/h1-7H,8H2,(H2,17,18,19) |
InChI Key |
OCYUZNHONSBJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCC2=CN=CC=C2 |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2,3-dichloroaniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Urea functional group : Prone to hydrolysis and nucleophilic substitution.
-
2,3-Dichlorophenyl moiety : Electron-withdrawing chlorine atoms enhance electrophilic substitution potential.
-
Pyridin-3-ylmethyl group : Modulates steric and electronic effects via π-π stacking and hydrogen bonding.
Hydrolysis Reactions
Hydrolysis occurs under acidic or basic conditions, cleaving the urea bond:
-
Acidic hydrolysis : Yields 2,3-dichloroaniline and pyridin-3-ylmethylamine, with CO₂ release.
-
Basic hydrolysis : Forms ammonium carbonate derivatives.
Example Conditions :
| Reaction Medium | Temperature | Products | Source |
|---|---|---|---|
| 1M HCl (aq.) | 80°C, 6h | 2,3-Dichloroaniline + Pyridin-3-ylmethylamine | |
| 1M NaOH (aq.) | 60°C, 4h | Ammonium salts + CO₂ |
Nucleophilic Substitution Reactions
The urea nitrogen and aromatic chlorine atoms participate in substitution:
-
At urea nitrogen : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
-
Aromatic substitution : Chlorine atoms undergo displacement with strong nucleophiles (e.g., amines, alkoxides) .
Key Reaction :
Interaction with Electrophiles
The pyridine ring directs electrophilic attacks to the meta position:
-
Nitration : Forms 5-nitro derivatives using HNO₃/H₂SO₄.
-
Sulfonation : Yields sulfonated analogs at elevated temperatures .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, releasing HCl and CO.
-
Photodegradation : UV exposure induces C-Cl bond cleavage, forming dechlorinated byproducts.
Degradation Products :
| Condition | Major Byproducts | Minor Byproducts |
|---|---|---|
| Heat (250°C) | 2-Chlorophenylurea | Pyridine derivatives |
| UV light (254 nm) | 3-Chlorophenylurea | CO, NH₃ |
Comparative Reactivity with Structural Analogs
| Compound Modification | Reactivity Trend | Example Reaction |
|---|---|---|
| 2,4-Dichloro substitution | Faster hydrolysis vs. 2,3-isomer | Acidic hydrolysis: 4h vs. 6h |
| Pyridin-4-ylmethyl group | Reduced electrophilic substitution | Nitration yield: 60% vs. 75% |
| Ethoxybenzothiazole urea | Enhanced thermal stability | Decomposition at 280°C |
Mechanistic Insights
Scientific Research Applications
Potential Applications
- Anti-Cancer Agent 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has been investigated for its potential as an anti-cancer agent, particularly due to its ability to inhibit certain kinases involved in tumor progression. The dichlorophenyl and pyridine moieties contribute to its interaction with biological targets, enhancing its efficacy.
- Pharmacology This compound exhibits significant biological activities that make it a subject of interest in pharmacology.
- Interaction Studies Interaction studies involving 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea focus on its binding affinity to various biological targets such as enzymes and receptors. These studies often utilize techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine binding kinetics and thermodynamics. Such interactions are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.
Reactions
Reactions involving 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically include nucleophilic substitutions and hydrolysis due to the reactivity of the urea group. The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbonyl compounds. Additionally, it can react with various electrophiles due to the electron-withdrawing effects of the chlorine substituents, facilitating further functionalization.
Similar Compounds
Several compounds share structural similarities with 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea | Contains different chlorine substitution | Potentially different biological activity |
| 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea | Variation in chlorine position | May exhibit altered pharmacokinetics |
| 1-(2,3-Dichlorophenyl)-3-(4-pyridinyl)urea | Different pyridine substitution | Investigated for distinct therapeutic effects |
Additional Information
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Di-Substituted Ureas
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU)
- Molecular Formula : C₁₃H₈Cl₂N₄OS
- Key Features : Replaces the pyridinylmethyl group with a benzothiadiazole ring.
- Activity : Demonstrates potent growth inhibition in cancer cell lines by disrupting protein synthesis .
- Advantage : Enhanced metabolic stability due to the rigid benzothiadiazole moiety .
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g)
- Molecular Formula : C₁₄H₉Cl₂N₃O
- Key Features: Substitutes the pyridinylmethyl group with a 4-cyanophenyl group.
- Activity: Exhibits moderate antiproliferative activity (IC₅₀ ~10 µM) in vitro, attributed to the electron-withdrawing cyano group enhancing electrophilicity .
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea
- Molecular Formula : C₁₄H₁₁Cl₃N₂O
- Key Features : Introduces a methyl group at the 4-position of the aryl ring.
- Activity : Used as a pesticide transformation product , highlighting its environmental persistence .
Functional Analogs: Urea-Based Receptor Antagonists
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
- Molecular Formula : C₁₄H₁₁Cl₂N₅
- Key Features : Replaces the urea core with a triazole ring.
- Activity : Potent P2X7 antagonist (IC₅₀ = 12 nM), outperforming urea derivatives in receptor affinity due to triazole’s hydrogen-bonding capacity .
1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-3-(5-methyl-1H-pyrazol-3-yl)urea
- Molecular Formula : C₁₉H₂₂Cl₂N₆O
- Key Features : Incorporates a piperazine-propyl linker and pyrazole group.
- Activity : Targets dopamine receptors , showing dual activity in neurological disorders .
Pharmacokinetic and Physicochemical Comparisons
*Calculated using ChemAxon software.
Substituent Effects on Activity
- Chlorine Position : The 3,4-dichloro configuration in the target compound optimizes receptor binding compared to 2,3-dichloro isomers .
- Pyridine vs. Benzothiadiazole : Pyridine enhances water solubility, whereas benzothiadiazole improves membrane permeability .
- Urea vs. Triazole Core : Triazole analogs exhibit higher potency but lower metabolic stability due to increased susceptibility to oxidation .
Biological Activity
1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11Cl2N3O
- Molecular Weight : 296.15 g/mol
- IUPAC Name : 1-(2,3-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
- CAS Number : 53102-00-4
Antibacterial Activity
Research has shown that derivatives of urea compounds exhibit significant antibacterial properties. Specifically, studies indicate that 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea demonstrates activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Enterococcus faecalis | 40 µg/mL | 29 |
| Pseudomonas aeruginosa | 50 µg/mL | 24 |
| Salmonella typhi | 40 µg/mL | 30 |
| Klebsiella pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound's antibacterial efficacy is comparable to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 1.29 |
| HeLa (cervical cancer) | 1.26 |
| A549 (lung cancer) | 2.96 |
These findings indicate that the compound exhibits potent cytotoxicity across multiple cancer types, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has been identified as an inhibitor of certain urea transporters. The inhibition of these transporters can lead to salt-sparing diuretic effects, which are beneficial in conditions like hypertension and heart failure. The compound showed an IC50 value of approximately , indicating effective inhibition of urea transporters UT-A1 and UT-B .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of urea derivatives, including this specific compound. For instance:
- Study on Antibacterial Properties :
- Anticancer Activity Assessment :
- Urea Transporter Inhibition :
Q & A
Q. What are the common synthetic routes for preparing 1-(2,3-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea in laboratory settings?
The synthesis typically involves coupling a substituted isocyanate with an amine. For example, 2,3-dichlorophenyl isocyanate can react with 3-(aminomethyl)pyridine in the presence of a coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). Reactions are conducted in inert solvents (e.g., dichloromethane or DMF) under reflux, with bases like triethylamine to neutralize HCl byproducts . Optimization of molar ratios (1:1.2 for amine:isocyanate) and reaction time (6–12 hours) is critical for yields >75%.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this urea derivative?
- NMR Spectroscopy : H and C NMR confirm urea linkage (NH peaks at δ 8–9 ppm) and aromatic substitution patterns.
- IR Spectroscopy : Urea carbonyl stretches appear at ~1650–1700 cm, while pyridine C=N absorbs at ~1600 cm .
- HPLC : Purity analysis (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8–10 minutes) .
Q. What are the primary research applications of this compound in medicinal chemistry?
This urea derivative is studied as a kinase inhibitor or receptor modulator due to its dual aromatic/heterocyclic system. For example, similar compounds exhibit antiproliferative activity in cancer cell lines (IC values <10 µM) via EGFR or VEGFR2 inhibition .
Advanced Research Questions
Q. How can factorial design be applied to optimize synthesis parameters for this compound?
A 2 factorial design can evaluate variables like temperature (25°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5 vs. 1.0 eq). Response surface methodology (RSM) identifies interactions between factors, reducing the number of experiments by 50% while maximizing yield and minimizing impurities . For example, a study on analogous ureas found that increasing temperature from 25°C to 60°C improved yields by 20% but required stricter pH control .
Q. What computational methods are recommended for predicting reaction pathways and intermediates in arylurea synthesis?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for isocyanate-amine coupling, identifying energy barriers (~15–20 kcal/mol) and solvent effects (e.g., DMF stabilizes intermediates via dipole interactions) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict competing pathways (e.g., urea vs. biuret formation) and guide experimental condition selection .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24 vs. 48 hours) to account for variability .
- Statistical Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for covariates (e.g., compound purity, solvent residues) .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .
Q. What strategies mitigate halogenated byproduct formation during synthesis?
- Temperature Control : Lowering reaction temperature to 0–5°C reduces dichlorophenyl dimerization.
- Additives : Scavengers like molecular sieves or silica gel adsorb excess isocyanate, minimizing side reactions .
- Chromatography : Flash chromatography (hexane:ethyl acetate 3:1) removes chlorinated impurities with >95% efficiency .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact bioactivity?
Comparative studies show:
- 2,3-Dichloro substitution enhances binding to hydrophobic kinase pockets (ΔG = -9.2 kcal/mol) vs. 2,6-dichloro analogs (ΔG = -7.8 kcal/mol) .
- Pyridinylmethyl groups improve solubility (logP = 2.1 vs. 3.5 for benzyl analogs) while maintaining target affinity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
